[2-(3-propoxyphenyl)ethyl]amine hydrochloride
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Overview
Description
[2-(3-Propoxyphenyl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C11H18ClNO. It is a hydrochloride salt form of [2-(3-propoxyphenyl)ethyl]amine, which is an organic compound containing an amine group attached to a phenyl ring substituted with a propoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-propoxyphenyl)ethyl]amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-propoxybenzaldehyde.
Reductive Amination: The 3-propoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form [2-(3-propoxyphenyl)ethyl]amine.
Hydrochloride Formation: The free base [2-(3-propoxyphenyl)ethyl]amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Propoxyphenyl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of [2-(3-propoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The propoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
- [2-(3-Methoxyphenyl)ethyl]amine hydrochloride
- [2-(3-Ethoxyphenyl)ethyl]amine hydrochloride
- [2-(3-Butoxyphenyl)ethyl]amine hydrochloride
Uniqueness:
- The propoxy group in [2-(3-propoxyphenyl)ethyl]amine hydrochloride provides a unique balance of hydrophilicity and lipophilicity, which can influence its reactivity and interactions with biological targets.
- Compared to its analogs with different alkoxy groups, the propoxy derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-(3-propoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-8-13-11-5-3-4-10(9-11)6-7-12;/h3-5,9H,2,6-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSWNPSLZVIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648548 |
Source
|
Record name | 2-(3-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103686-13-1 |
Source
|
Record name | 2-(3-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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